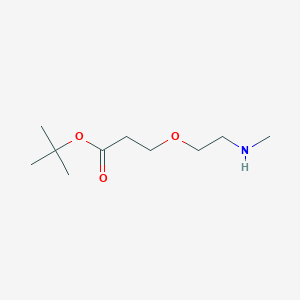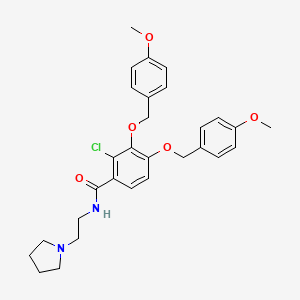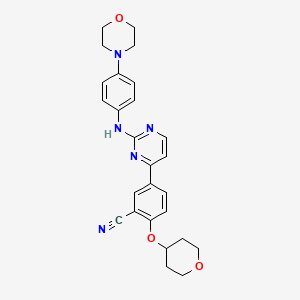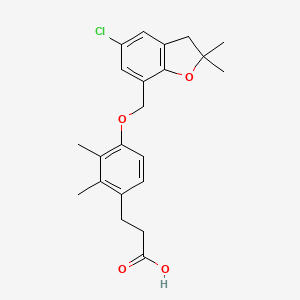
Methylamino-PEG1-t-Butylester
Übersicht
Beschreibung
Methylamino-PEG1-t-butyl ester is a PEG derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Methylamino-PEG1-t-Butylester wird in der Proteomikforschung verwendet {svg_1}. Proteomik ist die großangelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Protein-Interaktionen, Modifikationen und Lokalisationen zu untersuchen.
Biochemische Forschung
Diese Verbindung wird auch in der biochemischen Forschung eingesetzt {svg_2}. Biochemiker verwenden sie, um die Ursachen und Auswirkungen von Krankheiten zu untersuchen, biochemische Prozesse zu steuern, um die Ausbeute zu erhöhen, und vieles mehr.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound bei der Entwicklung neuer Medikamente eingesetzt {svg_3}. Es kann in Medikamenten-Abgabesystemen verwendet werden, um die Löslichkeit, Stabilität und Bioverfügbarkeit von Medikamenten zu verbessern.
Chemische Forschung
this compound wird in der chemischen Forschung zur Synthese komplexer organischer Moleküle verwendet {svg_4}. Die Eigenschaften der Verbindung, wie ihre Reaktivität mit Carbonsäuren und Carbonylen (Keton, Aldehyd), machen sie zu einem wertvollen Werkzeug in der synthetischen Chemie.
Biologische Forschung
In der biologischen Forschung wird diese Verbindung verwendet, um verschiedene biologische Prozesse zu untersuchen {svg_5}. Zum Beispiel kann es verwendet werden, um Protein-Protein-Interaktionen, Enzymkinetik und vieles mehr zu untersuchen.
Medizinische Forschung
this compound wird in der medizinischen Forschung zur Entwicklung neuer therapeutischer Strategien eingesetzt {svg_6}. Es kann bei der Entwicklung gezielter Medikamenten-Abgabesysteme eingesetzt werden, die die Wirksamkeit von Medikamenten verbessern und deren Nebenwirkungen reduzieren können.
Umweltforschung
Industrielle Forschung
Wirkmechanismus
Target of Action
Methylamino-PEG1-t-butyl ester is a PEG derivative containing a methylamine group and a t-butyl ester . The primary targets of this compound are carboxylic acids and carbonyls (ketone, aldehyde), with which the methylamine group can react .
Mode of Action
The compound contains a tertiary amine group and two t-butyl ester groups . The N-methylamine substantially increases the aqueous solubility of the hydrophilic PEG spacer . The two t-butyl protected carboxyl acid groups can be deprotected under acidic conditions to form acid, which can undergo amide coupling .
Pharmacokinetics
The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
Given its reactivity with carboxylic acids and carbonyls, it can be inferred that it may lead to the formation of new compounds through amide coupling .
Action Environment
The t-butyl protected carboxyl acid groups in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.
Biochemische Analyse
Biochemical Properties
Methylamino-PEG1-t-butyl ester plays a significant role in biochemical reactions due to its unique structure. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other functional groups, making it a versatile reagent in proteomics research . The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization . This compound interacts with enzymes and proteins through covalent bonding, facilitating the study of enzyme mechanisms and protein modifications .
Cellular Effects
Methylamino-PEG1-t-butyl ester influences various cellular processes by enhancing the solubility and stability of biomolecules in aqueous environments . It affects cell signaling pathways by modifying proteins and enzymes involved in these pathways. Additionally, it can alter gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes . These interactions can lead to changes in cell function, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Methylamino-PEG1-t-butyl ester exerts its effects through covalent bonding with biomolecules . The methylamine group reacts with carboxylic acids and carbonyls, forming stable amide or imine bonds . This interaction can inhibit or activate enzymes, depending on the specific enzyme and the nature of the modification . Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylamino-PEG1-t-butyl ester can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that Methylamino-PEG1-t-butyl ester can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Methylamino-PEG1-t-butyl ester vary with different dosages in animal models . At low doses, the compound can enhance cellular function and promote healthy metabolic activity . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range produces optimal results without adverse effects .
Metabolic Pathways
Methylamino-PEG1-t-butyl ester is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, it can interact with cofactors, such as NADH or ATP, influencing their availability and activity .
Transport and Distribution
Within cells and tissues, Methylamino-PEG1-t-butyl ester is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer increases its solubility, allowing it to move freely in aqueous environments . The compound can accumulate in specific tissues or cellular compartments, depending on the presence of specific transporters or binding proteins .
Subcellular Localization
Methylamino-PEG1-t-butyl ester is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its localization, as different compartments provide distinct environments and interact with different biomolecules . Targeting signals or post-translational modifications can direct the compound to specific organelles, enhancing its effectiveness in biochemical research .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-(methylamino)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-7-13-8-6-11-4/h11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFGXPFIPPZYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)
![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)



